二甲醚/HF配合物

描述

Dimethyl ether/HF Complex is a coordination complex consisting of a transition metal bonded to one or more ether ligand . The common ether ligands include diethyl ether and tetrahydrofuran . Dimethyl ether has a molecular weight of 46.0684 .

Synthesis Analysis

The production of Dimethyl Ether (DME) involves several steps. For instance, in the context of hydrogen production by multi-fuel processors, three steps are required: anaerobic biodigestion of vinasse for biogas production, biogas reforming transforming it into syngas, and finally, the direct synthesis of dimethyl ether . Another study developed a gas chromatographic procedure for determining the products and reagents for the catalytic synthesis of DME from synthesis gas .

Physical And Chemical Properties Analysis

Dimethyl ether is a colorless gas with a slightly sweet smell. It has a specific gravity of 0.661 at 20℃ liquid and a boiling point of -24.9℃ at 760mmHg . It is also thermally stable under an inert gas atmosphere even under high temperatures of 400℃ .

科学研究应用

二甲醚-氟化氢配合物的转动光谱二甲醚-氟化氢配合物的转动光谱使用毫米波自由射流吸收和FT微波分子束光谱进行研究。HF基团充当质子给体,在二甲醚的氧孤对之间隧穿,表明这些分子之间存在独特的相互作用(Ottaviani等,2004)。

氟化氢-醚配合物的热力学性质研究表明,HF与各种醚(包括二甲醚)的气相配合物揭示了它们的热力学性质。该研究使用贝内西-希尔德布兰德近似法来测量平衡常数,为理解这些配合物的性质提供了宝贵的数据(托马斯,1971)。

氟化剂应用据报道,二甲醚/聚(氟化氢)配合物是稳定且有效的氟化剂。它们适用于各种氟化反应,包括烯烃的氢氟化和醇的氟化,展示了它们在化学合成中的实际应用(Bucsi等,2002)。

与氟化二甲醚的相互作用一项理论研究探讨了氟化二甲醚与HF之间的相互作用,比较了氢键和卤键。这项研究提供了对这些相互作用中醚的结合能和基本性质的更深入理解,这对于化学建模和合成至关重要(Sutradhar等,2016)。

分子间相互作用和红外研究使用红外光谱和从头算计算对氟烷和二甲醚之间的分子间相互作用进行研究,揭示了配合物的形成和稳定性。这项研究对于理解此类配合物在不同环境中的行为非常重要(Michielsen等,2007)。

不当氢键研究研究卤代甲烷与二甲醚的配合物,重点是不当氢键,提供了对分子相互作用和键合机制的更深入理解。这项研究对于化学中的理论和实际应用非常重要(Delanoye等,2002)。

基质隔离和量子力学研究使用红外基质隔离和量子力学研究二甲醚和甲醇配合物,提供了对这些分子配合物的稳定性和结构的宝贵见解,这与各种科学和工业应用有关(Han & Kim,1999)。

HF配合物与二甲醚的量子力学分析一项专注于HF-二甲醚配合物的相互作用能、几何形状和振动频率的研究,使用量子化学方法提供了关键数据,用于理解此类配合物中的分子动力学和相互作用(Boda等,2019)。

合成和催化应用研究基于氧化铝的催化剂上二甲醚的合成,以及它作为石化产品的替代燃料和原料的用途,突出了二甲醚在能源和化工行业中的广泛应用(Tokay等,2012)。

氢气生产和燃料电池应用研究通过燃料电池中的二甲醚重整制氢,证明了二甲醚作为清洁燃料替代品的潜力,强调了它在推进可持续能源解决方案中的作用(郭,2018)。

安全和危害

Dimethyl ether/HF Complex is classified as Acute Tox. 2 (Oral), Acute Tox. 2 (Dermal), Acute Tox. 1 (Inhalation), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3. It is fatal if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage, and may cause respiratory irritation .

作用机制

Target of Action

The primary target of the Dimethyl Ether/HF Complex is the chemical bonds in various organic compounds. The complex acts as a fluorinating agent , introducing a fluorine atom into the target molecule . This can lead to significant changes in the chemical and physical properties of the target molecule.

Mode of Action

The Dimethyl Ether/HF Complex interacts with its targets through a process known as fluorination . This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom, resulting in the formation of a new compound. The complex’s high reactivity allows it to effectively break the bonds in the target molecule and introduce the fluorine atom .

Biochemical Pathways

For instance, the complex has been used in the synthesis of alkyl fluorides , which can be used in various applications, including medical imaging and drug delivery.

Result of Action

The primary result of the action of the Dimethyl Ether/HF Complex is the formation of a new compound through the process of fluorination . This can lead to significant changes in the chemical and physical properties of the target molecule, potentially making it more reactive, stable, or suitable for specific applications.

属性

IUPAC Name |

methoxymethane;pentahydrofluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.5FH/c1-3-2;;;;;/h1-2H3;5*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSOKQNTBQTPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC.F.F.F.F.F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H11F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

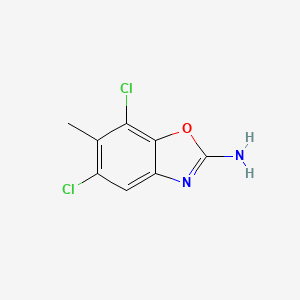

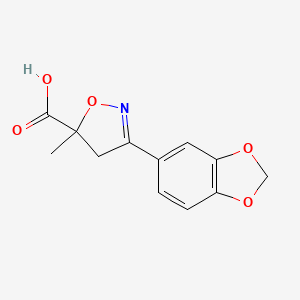

![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)